Trimethylolpropane trivalerate

Description

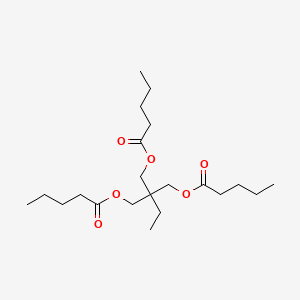

Trimethylolpropane trivalerate (TMPTV) is a triester derived from trimethylolpropane (TMP) and valeric acid. It belongs to a class of compounds widely used in bio-lubricants, coatings, and specialty chemicals due to their thermal stability, low volatility, and biodegradability . TMPTV is synthesized via esterification or transesterification reactions. For example, palm oil fatty acid methyl ester (FAME) reacts with TMP under optimized conditions (e.g., 128°C, 300 Pa vacuum, TMP-K catalyst) to yield triesters with >90% conversion rates . Its molecular structure comprises a TMP core esterified with three valerate groups, offering balanced hydrophobicity and viscosity for industrial applications.

Properties

CAS No. |

78-15-9 |

|---|---|

Molecular Formula |

C21H38O6 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

2,2-bis(pentanoyloxymethyl)butyl pentanoate |

InChI |

InChI=1S/C21H38O6/c1-5-9-12-18(22)25-15-21(8-4,16-26-19(23)13-10-6-2)17-27-20(24)14-11-7-3/h5-17H2,1-4H3 |

InChI Key |

YHDXJOHRSLAGNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OCC(CC)(COC(=O)CCCC)COC(=O)CCCC |

Origin of Product |

United States |

Biological Activity

Trimethylolpropane trivalerate (TMPV) is an ester derived from trimethylolpropane and valeric acid. It is primarily used in industrial applications, particularly as a plasticizer and lubricant. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of TMPV, highlighting relevant studies, findings, and potential implications.

TMPV is characterized by its three valerate groups attached to a trimethylolpropane backbone. The general structure can be represented as follows:

This structure contributes to its physical properties, such as viscosity, solubility, and thermal stability, which are essential for its applications.

Case Studies

- Lubricant Efficacy : A study evaluated the performance of a lubricant derived from trimethylolpropane trioleate (another derivative) in high-speed drilling applications. The results indicated that varying concentrations of the lubricant significantly affected power consumption and surface roughness during machining processes . These findings suggest potential industrial benefits while also raising questions about the environmental impact of lubricants containing TMP derivatives.

- Production Processes : Research on the production methods for TMP derivatives has highlighted the importance of process optimization to enhance yields and minimize waste. Continuous production methods have been shown to yield higher profits compared to batch processes, indicating economic viability alongside biological considerations .

Safety and Regulatory Considerations

Due to the potential biological activity associated with TMP derivatives, regulatory bodies may require comprehensive safety assessments before their widespread use. The presence of carcinogenic properties in related compounds necessitates careful evaluation of exposure levels in industrial applications.

Summary of Findings

Comparison with Similar Compounds

Trimethylolpropane Triacrylate (TMPTA)

Molecular Structure : C15H20O6; three acrylate (–CH2CHCOOR) groups attached to TMP .

Key Properties :

- Reactivity : Acrylate groups enable rapid polymerization (UV/thermal curing), ideal for adhesives, inks, and dental composites .

- Physical Properties : Viscous liquid (80–100 cP at 25°C), low volatility, and high crosslink density .

- Applications : Used in automotive coatings, photolithography, and 3D printing resins due to fast cure times .

Comparison with TMPTV :

Trimethylolpropane Trimethacrylate (TMPTMA)

Molecular Structure : C18H26O6; three methacrylate (–CH2C(CH3)COOR) groups .

Key Properties :

Comparison with TMPTV :

Trimethylolpropane Tricaprylate/Caprate (TMP-TCC)

Molecular Structure : Mixed triester of TMP with caprylic (C8) and capric (C10) acids .

Key Properties :

Comparison with TMPTV :

Data Table: Comparative Analysis

Research Findings and Industrial Relevance

- TMPTV : Optimal for bio-lubricants due to its balance of viscosity and oxidative stability under vacuum conditions .

- TMPTA/TMPTMA : Preferred in reactive systems (e.g., adhesives) for rapid curing but face regulatory scrutiny in cosmetics due to sensitization risks .

- TMP-TCC: Used in cosmetics for its non-greasy texture but less effective in high-temperature applications compared to TMPTV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.